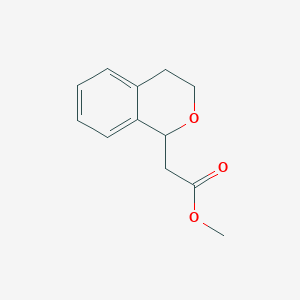

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester

Description

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (CAS: 163277-63-2) is a bicyclic organic compound featuring a benzopyran core fused with an acetic acid methyl ester group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . Structurally, it consists of a partially saturated benzene ring (dihydrobenzopyran) linked to an acetic acid moiety esterified with methanol.

Properties

IUPAC Name |

methyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYDVIGSFGDZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, 3,4-Dihydro-1H-2-benzopyran derivatives have been studied for their ability to inhibit cancer cell proliferation. One study demonstrated that these compounds can act as antagonists to estrogen receptors, suggesting their potential in breast cancer therapy . The mechanism involves binding to the ligand-binding domains (LBDs) of estrogen receptors, which may disrupt the signaling pathways that promote tumor growth.

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory diseases . Their ability to modulate inflammatory pathways makes them candidates for further research in chronic inflammatory conditions.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that 3,4-Dihydro-1H-2-benzopyran derivatives can inhibit breast cancer cell proliferation through estrogen receptor antagonism. | 2022 |

| Research on Anti-inflammatory Effects | Found that these compounds reduce levels of COX-2 and pro-inflammatory cytokines in vitro. | 2022 |

| Review on Isocoumarins | Discussed the broader implications of benzopyran derivatives in medicinal chemistry, including their potential as therapeutic agents against various diseases. | 2019 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents or Modifications |

|---|---|---|---|---|

| 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester | 163277-63-2 | C₁₂H₁₄O₃ | 206.24 | Dihydrobenzopyran core, methyl ester group |

| 2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-2-methyl-, ethyl ester | 600167-00-8 | C₁₄H₁₈O₃ | 234.29 | Ethyl ester, 2-methyl substitution |

| 2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-7-methyl-, methyl ester | 600167-26-8 | C₁₃H₁₆O₃ | 220.26 | 7-Methyl substitution on benzopyran ring |

| Sandaracopimaric acid methyl ester | Not specified | C₂₁H₃₂O₂ | 316.48 | Diterpenoid backbone, methyl ester |

| Erucamide (cis-13-eicosenoic acid methyl ester) | Not specified | C₂₁H₄₀O₂ | 338.55 | Long-chain fatty acid methyl ester |

Key Observations :

Functional Group Variations: The target compound (this compound) shares a methyl ester group with 2H-1-benzopyran-2-acetic acid, 3,4-dihydro-7-methyl-, methyl ester (CAS: 600167-26-8). However, the latter has a 7-methyl substituent on the benzopyran ring, which may alter steric effects and reactivity .

Backbone Diversity: Compared to sandaracopimaric acid methyl ester (a diterpenoid methyl ester from plant resins), the benzopyran-based esters lack the complex tricyclic terpene structure, resulting in lower molecular weights and distinct synthetic pathways . Fatty acid methyl esters (e.g., erucamide, palmitic acid methyl ester) differ fundamentally in their linear aliphatic chains, making them more relevant to lipid metabolism studies than benzopyran derivatives .

Synthetic and Analytical Applications: Benzopyran-derived methyl esters are often intermediates in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) methods for analyzing fatty acid methyl esters (e.g., oleic acid methyl ester, stearic acid methyl ester) could be adapted for characterizing benzopyran-based esters, though their fragmentation patterns would differ significantly due to aromaticity .

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

| Property | This compound | 2H-1-Benzopyran-2-acetic acid, 3,4-dihydro-7-methyl-, methyl ester | Sandaracopimaric acid methyl ester |

|---|---|---|---|

| Lipophilicity (LogP) | ~2.5 (estimated) | ~2.8 (due to 7-methyl group) | ~6.0 (diterpenoid backbone) |

| Boiling Point | Not reported | Not reported | >300°C (high thermal stability) |

| Synthetic Complexity | Moderate | Moderate (additional methylation step) | High (terpene derivatization) |

Research and Industrial Relevance

- Pharmaceutical Potential: Methyl esters of bicyclic compounds are frequently explored as prodrugs or bioactive intermediates. For instance, the patent in highlights methyl esters in synthesizing pyrrolo[1,2-b]pyridazine derivatives, suggesting analogous applications for benzopyran-based esters .

Limitations and Gaps in Evidence

- No direct studies comparing the target compound with its analogues were found in the provided evidence.

- Physicochemical data (e.g., melting point, solubility) are absent, necessitating experimental characterization.

Biological Activity

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (DBA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of DBA, supported by data tables and relevant case studies.

Overview of this compound

DBA belongs to the benzopyran class of compounds, which are known for their wide range of biological activities. The structural features of DBA contribute to its reactivity and interaction with various biological targets.

Biological Activities

1. Antioxidant Activity

DBA exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and has implications in preventing diseases related to oxidative stress.

2. Anti-inflammatory Effects

Research indicates that DBA has anti-inflammatory effects, potentially through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Properties

DBA demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported its effectiveness in inhibiting the growth of specific strains, suggesting its potential as a natural antimicrobial agent.

4. Anticancer Potential

Several studies have explored the anticancer properties of DBA. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression.

The mechanisms underlying the biological activities of DBA involve multiple pathways:

- Antioxidant Mechanism: DBA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway: It modulates nuclear factor kappa B (NF-κB) signaling, reducing the expression of inflammatory mediators.

- Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential metabolic processes in pathogens.

- Anticancer Mechanism: DBA affects apoptosis-related proteins such as caspases and Bcl-2 family members, leading to programmed cell death in tumor cells.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of DBA, it was found to significantly reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent effect, with higher concentrations leading to increased scavenging activity against both DPPH and ABTS radicals.

Case Study 2: Anti-inflammatory Effects

A preclinical model demonstrated that DBA administration resulted in a marked decrease in paw edema in rats induced by carrageenan. This suggests its potential utility as an anti-inflammatory agent in clinical settings.

Case Study 3: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that DBA inhibited cell growth significantly at micromolar concentrations. The mechanism involved activation of caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-Dihydro-1H-2-benzopyran-1-acetic Acid Methyl Ester, and how can reaction conditions be optimized?

Answer:

The synthesis of methyl ester derivatives often involves esterification or transesterification under acidic or basic conditions. For example, methyl esters of benzoxazole derivatives can be synthesized by refluxing precursors with aryl acids (e.g., methyl-3-amino-4-hydroxybenzoate) and optimizing reaction time and temperature . To enhance yield, consider using methanol as a solvent and monitoring reaction progress via thin-layer chromatography (TLC). For sterically hindered substrates, catalytic methods (e.g., cyanoborohydride reduction in methanol/acetic acid mixtures) may improve efficiency .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or GC/MS) when characterizing this compound?

Answer:

Contradictions in NMR data may arise from impurities or tautomeric forms. Use high-resolution NMR (≥400 MHz) with deuterated solvents (e.g., DMSO-d₆) to resolve overlapping peaks. For GC/MS conflicts, employ cyanosilicone capillary columns to enhance resolution of geometric isomers or degradation products . Cross-validate with alternative techniques like FT-IR or X-ray crystallography if available. For instance, structural elucidation of related methyl esters in cytotoxicity studies relied on 2D NMR (COSY, HSQC) to confirm regiochemistry .

Safety: What are the critical handling and storage protocols for this compound based on its GHS classification?

Answer:

According to GHS classifications for analogous benzopyran derivatives:

- Acute Toxicity (Oral, Category 4): Use fume hoods and wear nitrile gloves during handling.

- Skin/Eye Irritation (Category 2/2A): Immediately rinse skin/eyes with water for 15 minutes upon contact.

- Storage: Store in airtight containers at -20°C, away from oxidizing agents. Ensure ventilation to prevent dust formation .

Analytical: Which chromatographic techniques are most effective for assessing the purity and stability of this compound?

Answer:

- GC-FID/GC-MS: Use polar cyanosilicone columns (e.g., SP-2560) for separating methyl ester isomers. Temperature gradients (e.g., 50°C to 250°C at 4°C/min) optimize resolution .

- HPLC: Reverse-phase C18 columns with UV detection at 255 nm (λmax for related esters) are suitable. Validate purity ≥98% via peak integration .

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing degradation products via LC-MS .

Application: What experimental designs are used to evaluate the biological activity of this compound in preclinical studies?

Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 10–100 μM, with IC50 determination via dose-response curves .

- Anti-inflammatory Activity: Measure inhibition of pro-inflammatory markers (e.g., TNF-α or COX-2) in LPS-stimulated macrophages using ELISA or qPCR.

- Mechanistic Studies: Employ molecular docking to predict interactions with target proteins (e.g., cyclooxygenase) followed by validation via Western blotting .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

- Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer.

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Yield Tracking: Monitor intermediates via in-line FT-IR or Raman spectroscopy to identify bottlenecks .

Basic: What are the key steps for validating the molecular structure of this compound?

Answer:

- Elemental Analysis: Confirm molecular formula (e.g., C16H16O2) via combustion analysis.

- Spectroscopic Confirmation: Compare experimental NMR (¹H, ¹³C) and IR data with computational predictions (e.g., DFT calculations). For example, benzopyran derivatives exhibit characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Answer:

- LogP Calculation: Use software like ChemAxon or Schrödinger to estimate lipophilicity, critical for bioavailability studies.

- pKa Prediction: Tools like ACD/Labs predict ionization states affecting solubility.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .

Analytical: What strategies mitigate matrix interference when quantifying this compound in biological samples?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and methanol elution.

- Internal Standards: Deuterated analogs (e.g., d₃-methyl esters) improve quantification accuracy in LC-MS/MS.

- Matrix-Matched Calibration: Prepare standards in blank biological matrices (e.g., plasma) to account for ion suppression .

Application: What are the best practices for studying the metabolic stability of this compound?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS.

- Metabolite Identification: Use high-resolution MS (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites.

- Enzyme Kinetics: Calculate intrinsic clearance (CLint) using the substrate depletion method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.